Fulvotomentoside B
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Overview
Description
Fulvotomentoside B is a saponin compound isolated from Lactobacillus flavus. It is known for its significant biological activities, including the ability to reduce serum glutamate pyruvate transaminase and triacylglycerol levels in mice poisoned by carbon tetrachloride, d-galactosamine, and acetaminophen .
Preparation Methods
Fulvotomentoside B can be isolated from natural sources such as Lonicera fulvotomentosa. The isolation process typically involves extraction and purification techniques.
Chemical Reactions Analysis
Fulvotomentoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fulvotomentoside B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of saponins and their chemical properties.
Biology: It has been studied for its biological activities, including hepatoprotective, anti-inflammatory, anti-bacterial, anti-allergic, anti-tumor, and immunomodulatory effects
Mechanism of Action
The mechanism of action of Fulvotomentoside B involves its interaction with molecular targets and pathways that regulate liver function and inflammation. It significantly reduces serum glutamate pyruvate transaminase and triacylglycerol levels, thereby alleviating liver damage caused by toxins .
Comparison with Similar Compounds
Fulvotomentoside B is similar to other saponins such as Fulvotomentoside A, Sapindoside B, and Hederagenin-3-O-glucopyranosyl esters. These compounds share similar triterpenoid saponin structures but differ in their specific substituents and biological activities .
Properties
Molecular Formula |
C57H92O25 |
---|---|
Molecular Weight |
1177.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C57H92O25/c1-24-34(62)44(80-47-41(69)36(64)28(60)20-74-47)43(71)49(77-24)81-45-37(65)29(61)21-75-50(45)79-33-11-12-53(4)31(54(33,5)23-58)10-13-56(7)32(53)9-8-25-26-18-52(2,3)14-16-57(26,17-15-55(25,56)6)51(72)82-48-42(70)39(67)38(66)30(78-48)22-76-46-40(68)35(63)27(59)19-73-46/h8,24,26-50,58-71H,9-23H2,1-7H3/t24-,26-,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39-,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,53-,54-,55+,56+,57-/m0/s1 |
InChI Key |
BTUYGUFIIUIODG-IUEFZHLPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
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